molecular formula C11H16ClNO3 B8179673 3-[4-(2-Aminoethyl)phenoxy]propanoic acid HCl

3-[4-(2-Aminoethyl)phenoxy]propanoic acid HCl

Cat. No.: B8179673
M. Wt: 245.70 g/mol
InChI Key: CHXFVPZEJBZESB-UHFFFAOYSA-N
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Description

3-[4-(2-Aminoethyl)phenoxy]propanoic acid HCl is a substituted propanoic acid derivative featuring a phenoxy backbone with a 2-aminoethyl group at the para-position and a carboxylic acid moiety.

Properties

IUPAC Name

3-[4-(2-aminoethyl)phenoxy]propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c12-7-5-9-1-3-10(4-2-9)15-8-6-11(13)14;/h1-4H,5-8,12H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXFVPZEJBZESB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)OCCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Aminoethyl)phenoxy]propanoic acid hydrochloride typically involves the reaction of 4-(2-aminoethyl)phenol with 3-chloropropanoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 3-[4-(2-Aminoethyl)phenoxy]propanoic acid hydrochloride may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Aminoethyl)phenoxy]propanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

3-[4-(2-Aminoethyl)phenoxy]propanoic acid HCl has been investigated for its potential therapeutic applications, particularly in the development of novel drugs targeting various diseases.

1.1 Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of similar compounds exhibit significant cytotoxic effects against cancer cell lines, including A549 (lung cancer) cells. For instance, compounds structurally related to 3-[4-(2-Aminoethyl)phenoxy]propanoic acid have shown the ability to reduce cell viability and inhibit migration, suggesting a promising pathway for anticancer drug development .

1.2 Antioxidant Properties
The compound is also noted for its antioxidant properties. It has been shown to scavenge reactive oxygen species, which are implicated in cancer progression and other diseases. This dual action—anticancer and antioxidant—positions it as a valuable scaffold for further drug design aimed at combating oxidative stress-related pathologies .

Neuropharmacology

This compound has been explored for its neuropharmacological effects, particularly in the context of neurodegenerative diseases.

2.1 Neuroprotective Effects
Studies suggest that compounds with similar structures may provide neuroprotective benefits by modulating neurotransmitter systems or reducing neuroinflammation. This aspect is particularly relevant in conditions like Alzheimer's disease, where oxidative stress plays a significant role in neuronal damage .

Immunomodulation

The immunomodulatory potential of this compound has also been investigated. Compounds with similar phenolic structures have been shown to influence immune responses by modulating cytokine production and enhancing the activity of immune cells.

3.1 Immune System Regulation
Research indicates that certain derivatives can act as immunoproteasome inhibitors, which may be beneficial in treating autoimmune diseases by regulating immune system activity . This application underscores the compound's versatility in therapeutic contexts.

Case Studies

Several case studies have documented the applications of this compound:

  • Case Study 1: Anticancer Efficacy
    In vitro studies demonstrated that specific derivatives reduced A549 cell viability by over 50%, indicating strong anticancer potential .
  • Case Study 2: Neuroprotective Mechanisms
    Animal models treated with related compounds showed reduced markers of neuroinflammation, suggesting potential applications in neurodegenerative disease therapies .
  • Case Study 3: Immune Modulation
    Clinical trials involving immunoproteasome inhibitors derived from similar compounds showed promise in managing autoimmune disorders by decreasing inflammatory cytokine levels .

Mechanism of Action

The mechanism of action of 3-[4-(2-Aminoethyl)phenoxy]propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural differences among propanoic acid derivatives include substituents on the phenyl ring and modifications to the side chain. These variations significantly impact biological activity and physicochemical properties:

Compound Name Substituents/R-Groups Key Structural Features
3-[4-(2-Aminoethyl)phenoxy]propanoic acid HCl -NH₂CH₂CH₂- at phenyl para-position Aminoethyl group enhances polarity
SC-57461A () -CH₃ and -CH₂Ph (phenylmethyl) Bulky hydrophobic groups; methylated amine
Ki 16425 () Chlorophenyl, isoxazolyl, thioether Heterocyclic and sulfur-containing moieties
Haloxyfop () Trifluoromethylpyridinyloxy, ethoxyethyl Agrochemically optimized for herbicidal use
3-[4-(Trifluoromethyl)phenyl]propanoic acid () -CF₃ at phenyl para-position Electron-withdrawing group increases stability

Pharmacological Profiles

  • SC-57461A : A potent leukotriene A4 hydrolase (LTA4H) inhibitor (IC₅₀ ~10 nM) with high selectivity over related enzymes. Its phenylmethyl and methylamine groups contribute to hydrophobic binding and metabolic stability .
  • Ki 16425 : Targets lysophosphatidic acid (LPA) receptors, inhibiting LPA₁/₃ with IC₅₀ values in the micromolar range. The chlorophenyl and isoxazolyl groups enhance receptor specificity .
  • Haloxyfop : A herbicide targeting acetyl-CoA carboxylase in plants. The trifluoromethylpyridinyloxy group confers resistance to enzymatic degradation .

Physicochemical Properties

  • Polarity: The aminoethyl group in the target compound likely increases water solubility compared to SC-57461A (logP ~2.5) or haloxyfop (logP ~3.8) .
  • Acid Dissociation : The carboxylic acid moiety (pKa ~4.5) ensures ionization at physiological pH, facilitating interaction with charged residues in enzyme active sites .

Data Table: Key Comparative Metrics

Compound Target IC₅₀/Ki logP Application Reference
This compound Not reported Data limited ~1.2* Hypothesized enzyme modulation Inferred
SC-57461A LTA4H 10 nM 2.5 Anti-inflammatory
Ki 16425 LPA₁/₃ receptors 0.8–2.5 µM 3.1 Anticancer
Haloxyfop Acetyl-CoA carboxylase 0.1–1 µM 3.8 Herbicide

*Estimated based on structural analogs.

Biological Activity

3-[4-(2-Aminoethyl)phenoxy]propanoic acid HCl, a compound derived from the modification of phenolic amino acids, has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by various research findings and case studies.

Chemical Structure and Synthesis

The structure of this compound features a phenolic moiety linked to a propanoic acid backbone with an aminoethyl side chain. This structural configuration is significant as it influences the compound's biological activity through interactions with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of 3-[4-(2-Aminoethyl)phenoxy]propanoic acid exhibit promising antimicrobial properties. A study evaluated several derivatives against drug-resistant pathogens, particularly focusing on the ESKAPE group, which includes bacteria such as Klebsiella pneumoniae and Staphylococcus aureus. The findings demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as novel antimicrobial agents .

Table 1: Antimicrobial Activity of 3-[4-(2-Aminoethyl)phenoxy]propanoic Acid Derivatives

CompoundPathogen TestedMIC (µg/mL)Reference
Derivative 1Klebsiella pneumoniae32
Derivative 2Staphylococcus aureus16
Derivative 3E. coli64

Anticancer Properties

The anticancer potential of this compound has been investigated through various in vitro studies. One notable study utilized A549 lung cancer cells to assess cytotoxicity. The results indicated that certain derivatives significantly reduced cell viability and inhibited migration, demonstrating their effectiveness compared to standard chemotherapeutics like doxorubicin .

Case Study: A549 Cell Line

In a comparative study, the following compounds derived from 3-[4-(2-Aminoethyl)phenoxy]propanoic acid were tested:

  • Compound A : Reduced A549 cell viability by 50% at an IC50 of 20 µM.
  • Compound B : Showed a similar reduction with an IC50 of 25 µM.

These results underscore the potential for developing new anticancer therapies based on this compound's scaffold .

Antioxidant Activity

The antioxidant properties of this compound were evaluated using various assays, including the DPPH radical scavenging assay. Compounds derived from this structure exhibited significant antioxidant activity, comparable to established antioxidants like ascorbic acid. This suggests their potential role in mitigating oxidative stress-related diseases .

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)Reference
Compound A85
Compound B78

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